molecular formula C16H23IN4O2 B12083502 tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12083502
M. Wt: 430.28 g/mol
InChI Key: ZJGVOCIZHBXCNK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₂₃IN₄O₂ Molecular Weight: 430.29 g/mol CAS Number: 2169922-65-8 This compound features a 2,7-diazaspiro[3.5]nonane core, where the spiro junction connects a five-membered ring (azetidine) and a three-membered ring. The 5-iodopyrimidin-4-yl substituent at position 7 introduces steric bulk and electronic effects, making it distinct from analogs. The tert-butyl carbamate (Boc) group at position 2 enhances solubility and stability during synthesis .

Properties

Molecular Formula

C16H23IN4O2

Molecular Weight

430.28 g/mol

IUPAC Name

tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3

InChI Key

ZJGVOCIZHBXCNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Amines

A linear diamine precursor undergoes intramolecular cyclization in the presence of a base such as potassium carbonate. For example, reacting 1,3-diamine derivatives with carbonyl compounds (e.g., ketones or aldehydes) under reflux conditions in toluene yields the spirocyclic framework. The oxalate salt form is isolated via crystallization, achieving ≥95% purity.

Boc Protection Strategy

The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at 0–5°C to minimize side reactions, yielding the Boc-protected spirocyclic amine in 85–90% yield.

Functionalization with the 5-Iodopyrimidin-4-yl Group

Introducing the iodopyrimidine substituent requires precise regioselectivity. Patent WO2014203045A1 and EP3468966B1 highlight two approaches:

Nucleophilic Aromatic Substitution

The spirocyclic amine reacts with 4-chloro-5-iodopyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos. This coupling occurs in tetrahydrofuran (THF) at 80°C, achieving 70–75% yield. The reaction mechanism proceeds via a Pd-mediated C–N bond formation, with triethylamine as a base to scavenge HCl.

Direct Iodination of Pyrimidine Intermediates

An alternative route involves synthesizing 4-aminopyrimidine derivatives followed by iodination. Treating 4-aminopyrimidine with N-iodosuccinimide (NIS) in acetic acid at 50°C introduces iodine at the 5-position. Subsequent Boc protection and coupling with the spirocyclic amine yield the target compound.

Optimization and Scalability Considerations

Catalytic Systems

Copper(I) iodide and N,N’-dimethylcyclohexane-1,2-diamine (DMCDA) enhance coupling efficiency in Ullmann-type reactions, reducing reaction times from 24 h to 8 h. Microwave-assisted synthesis further accelerates steps, achieving 80% yield in 2 h.

Green Chemistry Innovations

Patent WO2014203045A1 emphasizes aqueous micellar aggregates for sodium borohydride reductions, minimizing organic solvent use. This method achieves diastereomeric excess (de) ≥80% at 0–5°C, aligning with industrial sustainability goals.

Analytical and Purification Techniques

Crystallization Strategies

Oxalate and hydrochloride salts are employed for purification. For instance, dissolving the crude product in ethanol and adding oxalic acid precipitates the oxalate salt, which is recrystallized from methanol/water (3:1) to ≥99% purity.

Chromatographic Methods

Flash column chromatography using silica gel (hexane/ethyl acetate, 4:1) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms final purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Coupling70–75≥95High regioselectivityRequires palladium catalysts
Direct Iodination65–70≥90Avoids pre-functionalized pyrimidinesMulti-step sequence
Microwave-Assisted80≥98Rapid synthesisSpecialized equipment needed

Industrial Applications and Pharmacological Relevance

The target compound’s spirocyclic architecture enhances metabolic stability and binding affinity, making it valuable in kinase inhibitors and antiviral agents. For example, EP3468966B1 demonstrates its utility in menin-MLL interaction inhibitors, showing IC₅₀ values <100 nM in leukemia cell lines .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions, including the formation of the diazaspiro framework and subsequent functionalization at the pyrimidine position. Variants of this compound may also be synthesized to enhance specific biological activities or pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds containing iodinated pyrimidines exhibit promising anticancer properties. The presence of the spirocyclic structure in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation and survival pathways.

Antiviral Properties

Studies on similar compounds have shown potential antiviral effects, particularly against RNA viruses. The incorporation of the pyrimidine moiety may play a crucial role in inhibiting viral replication by interfering with nucleic acid synthesis.

Neurological Applications

The diazaspiro structure is associated with neuroprotective effects in various models of neurodegeneration. This compound could be explored for its ability to modulate neurotransmitter systems or provide protection against neuronal damage.

Case Study 1: Anticancer Screening

A study conducted on a series of spirocyclic compounds, including this compound, demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Efficacy

In vitro assays revealed that derivatives of this compound exhibited inhibitory activity against influenza virus strains. The mechanism involved blocking viral entry into host cells, suggesting potential for development as an antiviral agent.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedAssay TypeResult
Anticancertert-butyl 7-(5-iodopyrimidin-4-yl)-...MTT AssayIC₅₀ = 10 µM (MCF-7)
AntiviralSimilar iodinated derivativesPlaque Reduction>90% inhibition
NeuroprotectiveRelated diazaspiro compoundsNeurite OutgrowthEnhanced growth observed

Mechanism of Action

The mechanism of action of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and conformational stability, which can enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Structural Modifications in Diazaspiro Scaffolds

Spiro Ring Size Variations
  • Spiro[4.4]nonane Derivatives: Example: tert-Butyl 7-(4-(4-Methoxybenzamido)phenyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (Molecular Weight: 452.6 g/mol) . The larger spiro[4.4] system increases conformational flexibility compared to spiro[3.5], affecting binding to biological targets like alpha-synuclein fibrils in PET imaging . Synthesis yield: 32%, lower than spiro[3.5] analogs due to increased steric hindrance .
  • Spiro[3.5]nonane Derivatives: Example: tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Yield: 75%) . Smaller spiro[3.5] systems favor rigid conformations, enhancing selectivity for sigma receptors (Ki < 100 nM) .
Substituent Effects
  • Halogenated Pyrimidines: tert-Butyl 7-(5-fluoro-4-((R)-1-(4-fluorophenyl)ethoxy)pyrimidin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (Yield: 98%) . Fluorine substituents improve metabolic stability and blood-brain barrier penetration compared to iodine, but iodine’s larger size enhances halogen bonding in target interactions .
  • Aromatic and Alkyl Substituents: tert-Butyl 7-Phenethyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Yield: 41%): Phenethyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Property Target Compound Fluorinated Analog Benzyl Derivative
Molecular Weight (g/mol) 430.29 429.45 346.46
LogP (Predicted) 3.2 2.8 3.5
Solubility in CH₂Cl₂ High High Moderate
Thermal Stability (°C) >150 >150 120–150

Biological Activity

The compound tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 896464-16-7

The compound exhibits several important physicochemical properties that influence its biological activity:

  • Log P (Octanol-Water Partition Coefficient) : Approximately 1.44, indicating moderate lipophilicity, which may facilitate membrane permeability.
  • Solubility : Soluble in organic solvents; however, detailed solubility data in aqueous environments is limited.

Research indicates that compounds similar to tert-butyl diazaspiro derivatives can interact with various biological targets:

  • Chemokine Receptors : These compounds have been shown to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses .
  • Enzyme Inhibition : Some diazaspiro compounds act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, potentially leading to increased levels of these signaling molecules .

Pharmacological Profiles

The compound has demonstrated several pharmacological profiles:

  • BBB Permeability : Classified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects .
  • P-glycoprotein Substrate : Indicates that it may be subject to efflux by P-glycoprotein, affecting its bioavailability and distribution .

Toxicity and Safety

Toxicity assessments indicate that the compound may pose risks if improperly handled:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Study on Chemokine Receptor Modulation

A study published in Bioorganic & Medicinal Chemistry Letters explored the effects of diazaspiro compounds on chemokine receptors. The findings suggested that tert-butyl derivatives could effectively inhibit receptor activation, providing a pathway for therapeutic applications in HIV treatment .

FAAH Inhibition Research

Another significant study focused on the inhibition of FAAH by diazaspiro compounds. The results indicated that these compounds could enhance endocannabinoid signaling, offering potential benefits in pain management and neuroprotection .

Summary of Biological Activities

Activity TypeDescriptionReference
Chemokine Receptor ModulationInhibits CCR3 and CCR5 receptors
Enzyme InhibitionInhibits fatty acid amide hydrolase
BBB PermeabilityYes
P-glycoprotein SubstrateYes
PropertyValue
Molecular Weight286.32 g/mol
Log P1.44
SolubilityOrganic solvents

Q & A

Q. What are the key considerations in designing a synthesis route for tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate?

Methodological Answer: Synthesis routes for spirocyclic compounds often involve multi-step strategies, including:

  • Protection/Deprotection: Use of tert-butyl groups for amine protection to prevent side reactions during iodopyrimidine coupling .
  • Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for introducing the 5-iodopyrimidin-4-yl moiety. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) to enhance yield .
  • Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in dichloromethane/ether for high-purity isolation .

Q. How should researchers approach the characterization of this compound’s stereochemistry and purity?

Methodological Answer:

  • NMR Analysis: Use ¹H/¹³C NMR to confirm spirocyclic structure and iodopyrimidine substitution. Compare chemical shifts with similar diazaspiro compounds (e.g., δ 1.4 ppm for tert-butyl groups) .
  • HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z ~450) .
  • X-ray Crystallography: Resolve ambiguities in spirocyclic conformation using single-crystal diffraction if solubility permits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal reaction conditions for the iodopyrimidine substitution step?

Methodological Answer: Discrepancies in reaction conditions (e.g., temperature, solvent) may arise from competing pathways:

  • Mechanistic Studies: Conduct kinetic experiments (e.g., variable-temperature NMR) to identify rate-limiting steps. For example, iodopyrimidine coupling may favor polar aprotic solvents (DMF) at 80–100°C over THF .
  • Design of Experiments (DoE): Use factorial design to test variables (catalyst loading, solvent polarity, base strength) and identify robust conditions .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are recommended for assessing the compound’s stability under different pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via HPLC:
    • Acidic Conditions: Look for tert-butyl ester hydrolysis (retention time shifts) .
    • Basic Conditions: Check for spirocyclic ring-opening or iodopyrimidine dehalogenation .
  • Mass Spectrometry: Identify degradation products (e.g., carboxylic acid derivatives from ester hydrolysis) .

Q. How can researchers optimize biological activity studies targeting kinase inhibition?

Methodological Answer:

  • Docking Simulations: Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity with ATP-binding pockets of kinases (e.g., EGFR, BRAF). Focus on spirocyclic conformation and iodopyrimidine positioning .
  • Enzymatic Assays: Perform IC₅₀ determinations using ADP-Glo™ kinase assays. Compare activity against known inhibitors (e.g., staurosporine) .
  • Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry: Transition batch processes to continuous flow for improved heat/mass transfer during exothermic steps (e.g., iodopyrimidine coupling) .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR™ to maintain critical quality attributes (CQAs) during scale-up .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, DMF, ethanol, and toluene using nephelometry. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Co-Solvent Systems: Explore blends (e.g., DMSO:EtOH 1:1) to enhance solubility for biological assays .
  • Thermodynamic vs. Kinetic Solubility: Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) to align with application needs .

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